
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone, also known as BHPI, is a chemical compound that has been studied extensively in the field of medicinal chemistry. This molecule has shown promising results in various scientific research applications, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone inhibits tubulin polymerization by binding to the colchicine-binding site on tubulin. This results in the disruption of microtubule formation, which is necessary for cell division and growth. 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has also been found to induce apoptosis in cancer cells by activating the caspase pathway, which leads to the cleavage of various cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has been shown to have a significant impact on cell growth and division. In addition to its effects on cancer cells, 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has also been found to inhibit the growth of bacteria and fungi. 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has been shown to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone is its low toxicity, which makes it a suitable candidate for further development as a therapeutic agent. However, the synthesis of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone is a complex process that requires several steps and specialized equipment. In addition, the mechanism of action of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone is not fully understood, which limits its potential for further development.
Orientations Futures
There are several future directions for research on 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone. One potential area of study is the optimization of the synthesis method to improve yield and reduce costs. Another area of research is the elucidation of the mechanism of action of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone, which could lead to the development of more effective therapeutic agents. Additionally, 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone could be studied in combination with other drugs or therapies to enhance its effectiveness in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone involves the reaction of 2-nitrobenzyl bromide with aniline in the presence of a base, followed by reduction of the nitro group to an amine using a reducing agent such as iron powder. The resulting amine is then subjected to a cyclization reaction with phthalic anhydride to yield 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone.
Applications De Recherche Scientifique
2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has shown potential as a therapeutic agent in the treatment of cancer. In a study conducted by Zhang et al. (2018), 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone was found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone involves the inhibition of tubulin polymerization, which is essential for cell division and growth. 2-Benzyl-3-hydroxy-3-phenyl-1-isoindolinone has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Propriétés
Formule moléculaire |
C21H17NO2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-benzyl-3-hydroxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C21H17NO2/c23-20-18-13-7-8-14-19(18)21(24,17-11-5-2-6-12-17)22(20)15-16-9-3-1-4-10-16/h1-14,24H,15H2 |
Clé InChI |
NYERHQCGKCBJPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C2(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
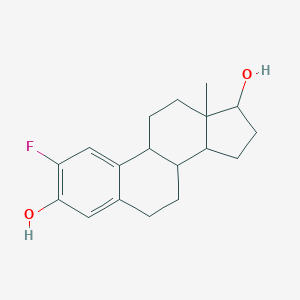
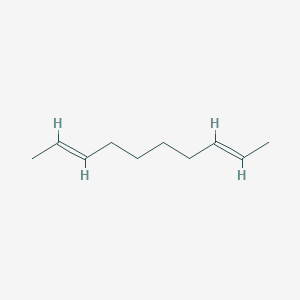

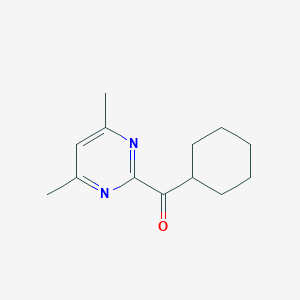
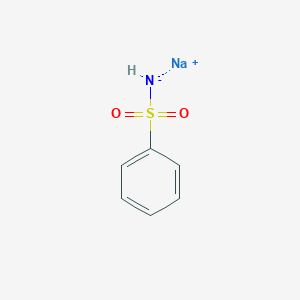
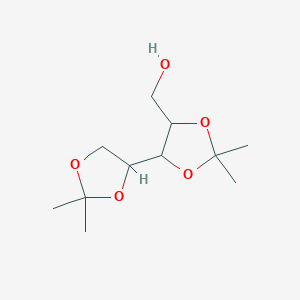


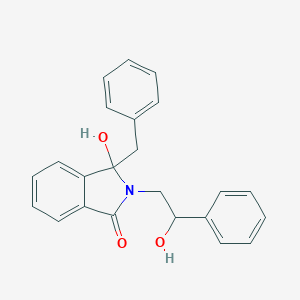
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
![5(4H)-Isoxazolone, 4-[(4-methoxyphenyl)methylene]-3-methyl-](/img/structure/B231101.png)